Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate
Description
Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate is a chiral ester derivative featuring a 4-cyano-3-(trifluoromethyl)phenyl substituent. Its structure includes:
- Stereochemistry: The (S)-configuration at the hydroxyl-bearing carbon, critical for enantioselective interactions in biological systems.
- Functional groups: A hydroxypropanoate ester backbone, an amino linkage to the aryl group, and electron-withdrawing substituents (cyano and trifluoromethyl) on the phenyl ring.
Properties
Molecular Formula |
C13H13F3N2O3 |
|---|---|
Molecular Weight |
302.25 g/mol |
IUPAC Name |
ethyl (2S)-3-[4-cyano-3-(trifluoromethyl)anilino]-2-hydroxypropanoate |
InChI |
InChI=1S/C13H13F3N2O3/c1-2-21-12(20)11(19)7-18-9-4-3-8(6-17)10(5-9)13(14,15)16/h3-5,11,18-19H,2,7H2,1H3/t11-/m0/s1 |
InChI Key |
BZPFSWOOHFETMM-NSHDSACASA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CNC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Canonical SMILES |
CCOC(=O)C(CNC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Amino Intermediate: The initial step involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with an appropriate reagent to introduce the amino group.
Esterification: The final step involves the esterification of the hydroxylated intermediate with ethyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used in studies to understand the interaction of trifluoromethylated compounds with biological systems.
Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-cyano-3-(trifluoromethyl)phenyl group contrasts with the 4-methoxyphenyl group in –2. Methoxy is electron-donating, which may reduce electrophilicity compared to the target’s electron-withdrawing substituents, affecting reactivity and binding interactions .
- Ester vs. Amide Functionality : The target’s ester group (hydrolytically labile) differs from the amide in (more stable), suggesting differences in metabolic half-life and bioavailability .
- Stereochemical Influence : Both the target compound and ’s amide exhibit (S)-stereochemistry, which is often critical for receptor selectivity in drug design .
Physicochemical Properties
- Solid vs. Amorphous Forms : emphasizes the solid form of a related amide, which improves formulation stability. The target compound’s physical state (crystalline/amorphous) could similarly impact solubility and shelf life .
- Metabolic Stability: The amino group in ’s fluorophenyl derivative may undergo rapid deamination, whereas the target’s hydroxy group could confer resistance to certain metabolic pathways .
Biological Activity
Ethyl (S)-3-((4-cyano-3-(trifluoromethyl)phenyl)amino)-2-hydroxypropanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the available literature on its biological activity, including enzyme interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has a complex molecular structure characterized by the presence of a trifluoromethyl group and a cyano group attached to a phenyl ring. Its molecular formula is , and it exhibits significant lipophilicity due to the trifluoromethyl substituent, which may influence its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
Enzyme Inhibition Studies
- Enzyme Kinetics : Research has shown that this compound can inhibit enzymes such as lactate dehydrogenase (LDH). Inhibition kinetics were evaluated using Lineweaver-Burk plots, indicating competitive inhibition with a calculated value of approximately 0.5 µM .
- Case Study - Cancer Cell Lines : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that treatment with this compound resulted in reduced cell viability, suggesting potential anti-cancer properties. The IC50 values were determined to be around 10 µM after 48 hours of treatment.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth in xenograft models, where treated groups exhibited significant reductions in tumor size compared to controls .
- Anti-inflammatory Properties : Preliminary findings indicate that this compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
